molecular formula C16H13NO4 B2984720 2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 2014-61-1

2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione

Cat. No. B2984720
CAS RN: 2014-61-1
M. Wt: 283.283
InChI Key: HKVUKOYOPFEIBG-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

To a solution of 2-(4-methoxybenzyloxy)isoindoline-1,3-dione (200 mg, 0.706 mmol) in MeOH (5 mL) was added hydrazine monohydrate (35.3 mg, 0.706 mmol). The reaction mixture was stirred at 65° C. for 1 h. The solvent was removed in vacuo, and the resulting residue was diluted with EtOAc (5 mL). After stirring for 20 min, the mixture was filtered. The filtrate was concentrated in vacuo to afford the title compound. 1H-NMR (400 MHz, CDCl3) δ ppm 7.30 (m, 2H), 6.90 (m, 2H), 4.63 (m, 2H), 3.81 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][O:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][CH:4]=1.O.NN>CO>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][O:8][NH2:9])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=CC=C(CON2C(C3=CC=CC=C3C2=O)=O)C=C1
Name
Quantity
35.3 mg
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with EtOAc (5 mL)
STIRRING
Type
STIRRING
Details
After stirring for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CON)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.